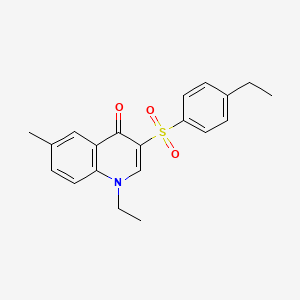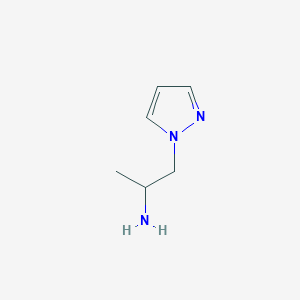![molecular formula C13H22Cl2N2 B2789838 [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride CAS No. 2460750-00-7](/img/structure/B2789838.png)
[1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride: is a chemical compound with the molecular formula C13H20N2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine typically involves the reaction of 3-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of N-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of pyrrolidine derivatives on cellular processes and receptor interactions.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is believed to influence the dopaminergic and serotonergic systems.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: The parent compound, which lacks the 3-methylphenylmethyl group.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Phenylpyrrolidine: A derivative with a phenyl group attached to the pyrrolidine ring.
Uniqueness: [1-[(3-Methylphenyl)methyl]pyrrolidin-2-yl]methanamine is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct chemical and biological properties. This structural modification enhances its binding affinity to certain receptors and alters its pharmacokinetic profile compared to other pyrrolidine derivatives.
Eigenschaften
IUPAC Name |
[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-4-2-5-12(8-11)10-15-7-3-6-13(15)9-14;;/h2,4-5,8,13H,3,6-7,9-10,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPOIXOMIGHMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC2CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)propanamide](/img/structure/B2789755.png)
![N,6-bis(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2789757.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid](/img/structure/B2789758.png)

![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2789765.png)
![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-benzylethanediamide](/img/structure/B2789767.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B2789772.png)
![8-phenoxy-4-[(E)-2-phenylethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2789773.png)




